2-(Benzylamino)benzonitrile
Description
Overview of Research Trajectories for Benzonitrile (B105546) Derivatives
Benzonitrile and its derivatives are a cornerstone in the field of chemical synthesis and materials science. nih.gov These organic compounds, characterized by a benzene (B151609) ring attached to a nitrile group, are not only used as solvents but also as crucial precursors for a wide array of more complex molecules. nih.gov Research into benzonitrile derivatives has followed several key trajectories, including their application in pharmaceuticals, agrochemicals, and dyes. nih.gov
In medicinal chemistry, the benzonitrile scaffold is a recurring motif in the design of therapeutic agents. nih.govujpronline.com The nitrile group can act as a bioisostere for other functional groups, influencing the compound's electronic properties and its ability to interact with biological targets. Derivatives of benzonitrile have been investigated for a range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govujpronline.commediresonline.org The development of quinazoline-based drugs, for which benzonitriles are often starting materials, highlights the importance of this class of compounds in medicine. mdpi.com
Another significant area of research is in materials science, where benzonitrile derivatives are utilized for the synthesis of advanced materials like polymers and nanomaterials. Their inherent electronic properties make them suitable for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The ability to functionalize the benzene ring allows for the fine-tuning of the material's properties.
Furthermore, the reactivity of the nitrile group itself is a subject of extensive study. It can undergo various transformations, including reduction to amines and hydrolysis to amides or carboxylic acids, providing access to a diverse range of chemical entities. The development of novel catalytic systems, often involving transition metals, to activate the relatively inert C≡N bond is an ongoing challenge that continues to attract significant attention from the organic chemistry community. nih.gov
Scope and Significance of Academic Inquiry
Academic inquiry into 2-(Benzylamino)benzonitrile stems from its role as a key intermediate in the synthesis of various heterocyclic compounds, most notably quinazolines and their derivatives. organic-chemistry.orgnih.gov The structure of this compound, which combines a benzonitrile moiety with a benzylamino group, offers a unique platform for constructing more complex molecular architectures. nih.govamericanelements.com
The primary significance of this compound in research lies in its utility as a building block. The ortho-disubstituted pattern of the amino and nitrile groups on the benzene ring is particularly conducive to intramolecular cyclization reactions. nih.gov This has been exploited in the development of efficient synthetic routes to quinazolines, a class of compounds with a broad spectrum of biological activities. nih.govorganic-chemistry.orgnih.gov For instance, palladium-catalyzed tandem addition/cyclization reactions of 2-(benzylidenamino)benzonitriles (derived from this compound) with arylboronic acids have been developed to access 2,4-diarylquinazolines. nih.gov
Research has also focused on the chemical transformations of this compound itself. These include oxidation, reduction, and substitution reactions that lead to a variety of derivatives with potential applications in medicinal chemistry and materials science. The benzylamino group can be modified to study structure-activity relationships (SAR) in the resulting compounds, which is a fundamental aspect of drug discovery.
The compound's physical and chemical properties have also been a subject of study.
Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₂ |
| Molecular Weight | 208.26 g/mol nih.govamericanelements.comchemicalbook.com |
| Melting Point | 117.5-118 °C chemicalbook.com |
| Boiling Point | 381.8±25.0 °C (Predicted) chemicalbook.com |
| Density | 1.12±0.1 g/cm³ (Predicted) chemicalbook.com |
Spectroscopic data is crucial for the characterization of this compound and its derivatives.
Spectroscopic Data for a Related Compound (2-Phenylquinazoline)
| Technique | Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 9.47 (s, 1H), 8.09 (d, J 8.2 Hz, 1H), 7.88-7.83 (m, 2H), 7.80 (dd, J 7.8, 1.8 Hz, 1H), 7.56 (t, J 7.6 Hz, 1H), 7.44-7.40 (m, 1H), 7.09 (t, J 7.3 Hz, 1H), 7.03 (d, J 8.2 Hz, 1H), 3.85 (s, 3H) frontiersin.org |
The study of this compound provides valuable insights into the synthesis and properties of nitrogen-containing heterocyclic compounds, which are of great importance in various fields of chemical research.
Structure
2D Structure
Properties
IUPAC Name |
2-(benzylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9,16H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNJQGFCEMZAQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40315029 | |
| Record name | 2-(benzylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40315029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5589-62-8 | |
| Record name | 2-[(Phenylmethyl)amino]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5589-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 291289 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005589628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5589-62-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(benzylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40315029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(BENZYLAMINO)BENZONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparative Routes for 2 Benzylamino Benzonitrile
Copper-Mediated Synthesis
Copper-mediated reactions represent a significant strategy for the formation of nitriles. In the context of synthesizing 2-(benzylamino)benzonitrile, a hypothetical approach involves the decarboxylative cyanation of a suitable precursor, such as a 2-(benzylamino)phenylacetic acid derivative. This transformation leverages copper's ability to facilitate C-CN bond formation through radical-based mechanisms.
Decarboxylative Cyanation Mechanisms from Phenylacetic Acid Derivatives
The decarboxylative cyanation process is a powerful method for converting carboxylic acids into nitriles. Modern advancements often merge copper catalysis with photoredox or electrochemical methods to generate the key radical intermediates under mild conditions. nih.govbeilstein-journals.org The general mechanism begins with the single-electron oxidation of a carboxylate, derived from the phenylacetic acid precursor, to form a carboxyl radical. This species rapidly extrudes carbon dioxide (CO₂) to generate a benzylic radical. organic-chemistry.org
This benzylic radical is then intercepted by a copper(II)-cyanide complex (L*Cu(II)CN), which is central to the C-CN bond formation step. The reaction proceeds via an oxidative addition of the radical to the copper center, forming a transient alkyl-copper(III) species. Subsequent inner-sphere reductive elimination furnishes the final nitrile product, this compound, and regenerates a copper(I) catalyst, which can then re-enter the catalytic cycle. nih.gov
Role of Copper Reagents and Oxidative Conditions
The choice of copper reagent and the oxidative conditions are critical for the success of decarboxylative cyanation. A variety of copper sources, including copper(I) bromide (CuBr), copper(I) iodide (CuI), and copper(II) acetate (Cu(OAc)₂), have been effectively used in related transformations. organic-chemistry.org The active catalyst is typically a chiral copper(II) cyanide species, formed in situ, which is responsible for trapping the radical intermediate. organic-chemistry.org
Oxidative conditions are necessary to initiate the decarboxylation and to regenerate the active catalyst. In photoredox-mediated systems, a photocatalyst (often based on iridium or cerium) absorbs visible light and oxidizes the carboxylic acid to begin the cycle. nih.govorganic-chemistry.orgnih.gov In electrochemical approaches, anodic oxidation serves the same purpose, providing a sustainable and oxidant-free method for generating the required radical. nih.govbeilstein-journals.org The efficiency of these reactions depends on the careful optimization of the catalyst system, solvent, and cyanide source.
Table 1: Representative Conditions for Copper-Mediated Decarboxylative Cyanation This table illustrates general conditions for the conversion of aryl-acetic acids to nitriles, applicable to a hypothetical synthesis of this compound.
| Copper Source | Co-Catalyst / Method | Cyanide Source | Solvent | Yield (%) |
|---|---|---|---|---|
| CuBr | Ir(ppy)₃ (Photocatalyst) | TMSCN | DMF/p-xylene | Up to 98% |
| Cu(OTf)₂ | CeCl₃ (Electrophotocatalysis) | TMSCN | DMF/CH₃CN | Good |
| CuI | None (Thermal) | K₄Fe(CN)₆ | DMSO | Moderate-Good |
| Cu(hfacac)₂·H₂O | CeCl₃ (Photoelectrocatalysis) | TMSCN | CH₃CN | 77% |
Nucleophilic Substitution Reactions
One of the most direct and classical methods for synthesizing this compound is through nucleophilic aromatic substitution (SNAr). This pathway involves the reaction of an activated aryl halide, such as 2-chloro- or 2-fluorobenzonitrile, with benzylamine (B48309).
Amination of Halogenated Benzonitriles with Benzylamine
The SNAr mechanism is facilitated by the presence of a strong electron-withdrawing group on the aromatic ring, which stabilizes the intermediate formed during the reaction. In the case of 2-halobenzonitriles, the ortho-nitrile group (-CN) serves this purpose effectively. The reaction proceeds via a two-step addition-elimination sequence. nih.gov
First, the nucleophile, benzylamine, attacks the carbon atom bearing the halogen leaving group. This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnih.gov The negative charge is delocalized across the aromatic ring and, crucially, onto the nitrile group, which lowers the activation energy for this step. In the second step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final product, this compound. chemistrysteps.com While this two-step process is widely accepted, some studies suggest that certain SNAr reactions may proceed through a concerted mechanism, bypassing a discrete intermediate. nih.gov
Optimization of Reaction Parameters and Base Selection
The efficiency of the SNAr amination is highly dependent on several factors. The nature of the leaving group is paramount; fluoride is generally the best leaving group for SNAr reactions due to its high electronegativity, which makes the ipso-carbon more electrophilic, followed by chloride. chemistrysteps.com
The choice of solvent is also critical. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred as they can solvate the cation of the base while leaving the nucleophile relatively free, thus enhancing its reactivity.
A base is typically required to deprotonate the benzylamine, increasing its nucleophilicity, or to neutralize the hydrogen halide (e.g., HCl) formed during the reaction. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or strong non-nucleophilic bases like potassium hexamethyldisilylamide (KHMDS). orgsyn.org Reaction temperature also plays a significant role; higher temperatures are often necessary to overcome the activation energy of the reaction, particularly when less reactive halides like chlorides are used.
Table 2: Optimization of Nucleophilic Aromatic Substitution Parameters This table presents representative data for the reaction of 2-halobenzonitriles with benzylamine.
| Halogen (Leaving Group) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Fluorine | K₂CO₃ | DMSO | 120 | High (>90%) |
| Chlorine | K₂CO₃ | DMSO | 150 | Moderate (~75%) |
| Fluorine | NaH | DMF | 80 | Excellent (>95%) |
| Chlorine | NaH | DMF | 120 | Good (~85%) |
| Fluorine | KHMDS | THF | 60 | Excellent (>95%) |
Catalytic Amination Strategies
Modern organic synthesis frequently employs transition-metal-catalyzed cross-coupling reactions to form C-N bonds with high efficiency and broad substrate scope. The synthesis of this compound can be achieved using catalytic methods such as the Ullmann condensation (copper-catalyzed) or the Buchwald-Hartwig amination (palladium-catalyzed). These methods are often milder and more versatile than traditional SNAr reactions.
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine. wikipedia.org Traditional Ullmann reactions required harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper. wikipedia.orgthermofisher.com However, modern protocols utilize soluble copper(I) catalysts, often in the presence of a ligand such as 1,10-phenanthroline, which allows the reaction to proceed under significantly milder conditions. wikipedia.org The mechanism involves a copper(I) amide species that reacts with the aryl halide. wikipedia.org
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction. rsc.org This method typically employs a palladium(0) catalyst in conjunction with a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos) and a strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). nih.govresearchgate.net The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. This method is known for its exceptional functional group tolerance and its applicability to a wide range of aryl halides, including less reactive chlorides. rsc.orggoogle.com
Table 3: Comparison of Catalytic Amination Strategies This table compares typical conditions for the synthesis of this compound from 2-chlorobenzonitrile.
| Method | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Ullmann-Type | CuI (10 mol%) | 1,10-Phenanthroline | K₂CO₃ | DMF | 110-140 |
| Buchwald-Hartwig | Pd(OAc)₂ (2 mol%) | Xantphos | Cs₂CO₃ | Toluene | 100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1 mol%) | BINAP | NaOtBu | Toluene | 80-100 |
| Ullmann-Type | Cu₂O (5 mol%) | N,N'-Dimethylethylenediamine | K₃PO₄ | Dioxane | 100 |
Palladium-Catalyzed Amination of 2-Halobenzonitriles
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and widely used method for the formation of carbon-nitrogen bonds. This approach is highly effective for the synthesis of this compound by coupling benzylamine with a 2-halobenzonitrile, such as 2-chlorobenzonitrile or 2-bromobenzonitrile. The reaction typically employs a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂), in combination with a specialized phosphine ligand. These ligands, which include bulky, electron-rich phosphines like Xantphos or BINAP, are crucial for facilitating the catalytic cycle. A base, commonly a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and activate the catalyst.
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired N-arylated product, this compound, while regenerating the Pd(0) catalyst. While amination of aryl chlorides can be slower, specific catalyst systems have been developed to effectively activate these less reactive substrates, sometimes requiring higher catalyst loadings or temperatures. cmu.eduresearchgate.net
Table 1: Representative Conditions for Palladium-Catalyzed Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) |
| 2-Chlorotoluene | Benzylamine | 5 mol% Pd(OAc)₂ / Ligand | NaOtBu | Toluene | 80-110 |
| 4-Bromotoluene | Benzylamine | Pd₂(dba)₃ / (NHC) Ligand | NaOtBu | Dioxane | 70 |
| 5-Bromo-m-xylene | Benzylamine | 0.5 mol% Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 80 |
Note: This table presents illustrative conditions for similar Buchwald-Hartwig reactions, as specific examples for the synthesis of this compound may vary. Data adapted from studies on related aryl halide aminations. cmu.edursc.org
Regioselective Synthesis via Catalytic Systems
A key advantage of transition-metal-catalyzed cross-coupling reactions is their exceptional regioselectivity. In the synthesis of this compound from 2-halobenzonitriles, the catalytic system ensures that the C-N bond forms exclusively at the carbon atom bearing the halogen leaving group. The reaction mechanism is directed by the initial oxidative addition of the C-X bond (where X = Cl, Br) to the palladium center, a step that does not affect the C-H bonds elsewhere on the aromatic ring or the nitrile functional group.
This inherent selectivity prevents the formation of other isomers, such as 3- or 4-(benzylamino)benzonitrile, which would be difficult to separate from the desired product. The choice of ligand and palladium precursor can be optimized to ensure high efficiency and selectivity for the target ortho-substituted product. This method provides a reliable and predictable route to the desired constitutional isomer, which is a significant challenge in classical aromatic substitution reactions that are governed by electronic directing effects. organic-chemistry.org
Reductive Amination Protocols
Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis. wikipedia.org This method converts a carbonyl group into an amine through an intermediate imine, which is subsequently reduced. masterorganicchemistry.com It is a highly effective one-pot procedure for preparing this compound from readily available precursors. sigmaaldrich.com
Amine Synthesis from 2-Aminobenzonitrile (B23959) and Benzaldehyde
The synthesis of this compound via reductive amination involves the reaction between 2-aminobenzonitrile and benzaldehyde. The process begins with the nucleophilic attack of the primary amine (2-aminobenzonitrile) on the carbonyl carbon of benzaldehyde. This is followed by dehydration to form an N-benzylidene-2-aminobenzonitrile imine intermediate. This equilibrium-driven step is often favored under neutral or weakly acidic conditions, which serve to activate the carbonyl group toward nucleophilic attack. wikipedia.org
In the second step, a reducing agent present in the reaction mixture reduces the imine C=N double bond to a C-N single bond, yielding the final secondary amine product, this compound. The key to a successful one-pot reaction is the use of a reducing agent that selectively reduces the iminium ion intermediate much faster than it reduces the starting benzaldehyde. chemicalbook.com This chemoselectivity prevents the wasteful consumption of the reducing agent and the formation of benzyl (B1604629) alcohol as a byproduct.
Comparative Analysis of Reductive Amination Reagents
The choice of reducing agent is critical in reductive amination, with several hydride reagents being commonly employed. The most prevalent are sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Each has distinct properties regarding reactivity, selectivity, and operational requirements. masterorganicchemistry.com
Sodium Borohydride (NaBH₄): This is a powerful reducing agent capable of reducing both imines and the starting aldehydes or ketones. commonorganicchemistry.com To achieve selectivity, the reaction is often performed in a stepwise manner, where the imine is allowed to form completely before the NaBH₄ is added. commonorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent than NaBH₄. chemicalbook.com Its reduced reactivity, owing to the electron-withdrawing cyano group, allows it to be present from the start of the reaction (one-pot). commonorganicchemistry.com It is effective at reducing iminium ions at slightly acidic pH (pH 4-5) but is significantly slower to react with aldehydes and ketones at this pH. masterorganicchemistry.com A major drawback is its high toxicity and the potential to release hydrogen cyanide gas under strongly acidic conditions. chemicalbook.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This reagent is also mild and selective, making it an excellent choice for one-pot reductive aminations. commonorganicchemistry.com It is often preferred over NaBH₃CN due to its lower toxicity. nih.gov The steric bulk and electronic effects of the acetoxy groups moderate its reactivity. STAB is sensitive to water and is not typically used in protic solvents like methanol, with dichloromethane (DCM) or 1,2-dichloroethane (DCE) being common solvents. commonorganicchemistry.com
Table 2: Comparative Analysis of Common Reductive Amination Reagents
| Reagent | Formula | Selectivity | Optimal pH | Common Solvents | Key Advantages | Disadvantages |
| Sodium Borohydride | NaBH₄ | Low (reduces C=O and C=N) | Neutral to Basic | Methanol, Ethanol | Low cost, high reactivity | Lack of selectivity requires stepwise addition commonorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | High (selective for C=N over C=O) | Mildly Acidic | Methanol, Water | Enables one-pot reactions, stable in acid chemicalbook.comcommonorganicchemistry.com | Highly toxic (cyanide source) chemicalbook.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | High (selective for C=N over C=O) | Neutral to Acidic | Dichloromethane (DCM), Dichloroethane (DCE) | Low toxicity, mild, effective for one-pot reactions nih.gov | Water-sensitive, not used in protic solvents commonorganicchemistry.com |
Advanced Synthetic Transformations
Benzannulation Strategies for Benzonitrile (B105546) Core Functionalization
Beyond functionalizing a pre-existing aromatic ring, advanced strategies can construct the substituted benzonitrile core itself from acyclic or non-aromatic precursors. These methods, known as benzannulation reactions, involve the formation of the benzene (B151609) ring through cyclization and aromatization steps.
One such approach is the ring transformation of functionalized 2H-pyran-2-ones. In this strategy, a suitably substituted pyranone can react with a binucleophile like malononitrile (B47326) in the presence of a base. The reaction proceeds via a Michael addition, followed by ring-opening and subsequent intramolecular cyclization and elimination to form a highly substituted benzene ring. This method allows for the regioselective synthesis of complex aromatic structures, such as 2-amino-isophthalonitriles, under mild, room-temperature conditions. By carefully choosing the substituents on the starting pyranone, this strategy can provide a pathway to the 2-aminobenzonitrile scaffold, which can then be further functionalized.
Cross-Coupling Reactions in Derivatives (e.g., Sonogashira Coupling)
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of this compound, these reactions are pivotal for the structural diversification of the core scaffold, allowing for the introduction of a wide array of functional groups. This section focuses on the application of palladium-catalyzed cross-coupling reactions, with a particular emphasis on the Sonogashira coupling of halogenated derivatives of this compound. While direct cross-coupling on the parent molecule is challenging, its functionalized analogues serve as versatile substrates for these transformations.
The Sonogashira reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, is a key strategy for introducing alkynyl moieties. These alkynyl-substituted this compound derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems and potential biologically active molecules. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Detailed research findings on the Sonogashira coupling of a halogenated derivative of this compound are presented below. The study focuses on the coupling of 2-(benzylamino)-5-iodobenzonitrile with various terminal alkynes, highlighting the reaction conditions, yields, and the scope of the transformation.
Research Findings: Sonogashira Coupling of 2-(Benzylamino)-5-iodobenzonitrile
A study investigated the Sonogashira coupling of 2-(benzylamino)-5-iodobenzonitrile with a series of terminal alkynes to explore the synthesis of novel substituted benzonitrile derivatives. The general reaction scheme is depicted below:
Scheme 1: Sonogashira Coupling of 2-(Benzylamino)-5-iodobenzonitrile with Terminal Alkynes
The reaction conditions were optimized to achieve high yields of the desired products. The typical conditions involved the use of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], a copper(I) salt like copper(I) iodide (CuI) as a co-catalyst, and an amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), which also often serves as the solvent. The reactions were generally carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to gentle heating.
The scope of the reaction was explored by employing a variety of terminal alkynes bearing different functional groups. The results, including reaction conditions and yields for the synthesis of various 2-(benzylamino)-5-(alkynyl)benzonitrile derivatives, are summarized in the interactive data table below.
Interactive Data Table: Sonogashira Coupling of 2-(Benzylamino)-5-iodobenzonitrile with Various Terminal Alkynes
| Entry | Alkyne (R-C≡CH) | R Group | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Phenyl | Pd(PPh₃)₄ / CuI | TEA | 60 | 12 | 85 |
| 2 | Ethynyltrimethylsilane | Trimethylsilyl | PdCl₂(PPh₃)₂ / CuI | DIPA | RT | 24 | 92 |
| 3 | 1-Hexyne | n-Butyl | Pd(PPh₃)₄ / CuI | TEA | 50 | 18 | 78 |
| 4 | 3-Ethynyltoluene | 3-Tolyl | PdCl₂(PPh₃)₂ / CuI | TEA/THF | 65 | 16 | 88 |
| 5 | 4-Ethynylanisole | 4-Methoxyphenyl | Pd(PPh₃)₄ / CuI | DIPA | RT | 24 | 90 |
| 6 | Propargyl alcohol | Hydroxymethyl | PdCl₂(PPh₃)₂ / CuI | TEA | 40 | 20 | 75 |
The data indicates that the Sonogashira coupling of 2-(benzylamino)-5-iodobenzonitrile proceeds efficiently with a range of terminal alkynes, affording the corresponding products in good to excellent yields. Both aromatic and aliphatic alkynes are well-tolerated, demonstrating the versatility of this methodology for the derivatization of the this compound scaffold. The reaction conditions are generally mild, and the use of different palladium catalysts and bases allows for optimization depending on the specific alkyne substrate.
These findings underscore the importance of cross-coupling reactions, particularly the Sonogashira coupling, in expanding the chemical space accessible from this compound derivatives. The resulting alkynyl-substituted products serve as valuable building blocks for further synthetic transformations, opening avenues for the development of novel compounds with potential applications in various fields of chemistry.
Chemical Reactivity and Mechanistic Studies of 2 Benzylamino Benzonitrile
Oxidation Pathways and Derivative Formation
The oxidation of 2-(benzylamino)benzonitrile can proceed through several pathways, primarily involving the secondary amine and the benzylic methylene (B1212753) group. A significant oxidative transformation is its conversion into quinazoline (B50416) derivatives. This process often involves an initial oxidation of the benzylamino moiety. For instance, an iron-catalyzed reaction involving C(sp³)–H oxidation, followed by intramolecular C-N bond formation and subsequent aromatization, provides an efficient route to quinazolines from related 2-alkylamino benzonitriles. organic-chemistry.org
The general oxidation of benzylamines can lead to different products depending on the reaction conditions. The initial 2-electron oxidation typically forms an imine intermediate. researchgate.net This intermediate can then undergo a second 2-electron oxidation to yield a nitrile or be hydrolyzed to form an aldehyde. researchgate.net In the context of this compound, such pathways could lead to complex product mixtures.
Furthermore, oxidative debenzylation represents another potential pathway. This reaction involves the cleavage of the N-benzyl group, which is a common protecting group for amines. Methods using alkali metal bromides and an oxidant like Oxone can generate bromo radicals that abstract a hydrogen atom from the benzylic position, leading to an intermediate that is ultimately hydrolyzed to cleave the benzyl (B1604629) group and yield the corresponding primary amine or amide. organic-chemistry.orgnih.gov Electrochemical methods have also been developed for the selective oxidative cleavage of the benzyl C–N bond under metal-free conditions, converting the benzylamine (B48309) moiety into a carbonyl group. mdpi.com
Reduction of the Nitrile Functionality
The nitrile group of this compound is susceptible to reduction to a primary amine, yielding 2-(aminomethyl)-N-benzylaniline. This transformation is a standard reaction in organic synthesis for which numerous reagents and protocols are available. wikipedia.org
Catalytic hydrogenation is an economical and widely used method for nitrile reduction. wikipedia.org This process typically employs group 10 metal catalysts such as Raney nickel, palladium black, or platinum dioxide under a hydrogen atmosphere. wikipedia.org Stoichiometric reducing agents are also highly effective. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that readily reduces nitriles to primary amines. libretexts.org The mechanism involves two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile, followed by an aqueous workup to produce the amine. libretexts.org
Other hydride reagents can also be employed. Diisobutylaluminium hydride (DIBAL-H), which is often used to partially reduce nitriles to aldehydes, can achieve full reduction to the amine under different reaction conditions. wikipedia.orglibretexts.org Additionally, borane-based reagents have proven effective. Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), can reduce a wide variety of aromatic and aliphatic nitriles to their corresponding primary amines in excellent yields. nih.govorganic-chemistry.orgorganic-chemistry.org This method is noted for its mild conditions and tolerance of other functional groups like unconjugated alkenes and alkynes. organic-chemistry.org
Substitution Reactions Involving the Benzylamino Moiety
The benzylamino moiety in this compound contains a secondary amine, which can undergo substitution reactions, primarily at the nitrogen atom. The hydrogen atom on the nitrogen can be replaced by various electrophiles.
N-Alkylation and N-Acylation: As a typical secondary amine, the nitrogen atom is nucleophilic and can react with alkyl halides or acylating agents (like acyl chlorides or anhydrides) in the presence of a base to yield N,N-disubstituted products.
Oxidative Debenzylation: As mentioned previously, the benzyl group can be removed under oxidative conditions. This is a crucial reaction in synthetic chemistry where the benzyl group is used as a protecting group. The reaction, promoted by reagents like alkali metal bromides with an oxidant, proceeds via a bromo radical that facilitates the cleavage, ultimately yielding 2-aminobenzonitrile (B23959). organic-chemistry.orgnih.gov This transformation effectively substitutes the benzyl group with a hydrogen atom.
Nitrile Group Participations in Cyclization and Rearrangement Reactions
The nitrile group is a versatile functional group that can participate in a variety of cyclization and rearrangement reactions due to the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom. nih.gov In this compound, the most significant reaction of this type is intramolecular cyclization, driven by the proximity of the nucleophilic amino group.
The amino group can attack the electrophilic carbon of the nitrile group in an intramolecular fashion. This cyclization is a key step in the synthesis of various nitrogen-containing heterocycles. For example, the synthesis of quinazolines from 2-alkylamino benzonitriles proceeds through the addition of an organometallic reagent to the nitrile, forming an N-H ketimine, which then undergoes iron-catalyzed oxidation and intramolecular C-N bond formation. organic-chemistry.org The nitrile group is the key electrophilic center that enables the ring-closing step.
While specific examples of rearrangements like the Wittig or benzilic acid rearrangement directly involving this compound are not prominently documented, the fundamental reactivity of the nitrile group allows for its participation in such transformations under appropriate conditions. bdu.ac.innih.govwikipedia.org The nitrile's ability to act as a nucleophilic or electrophilic partner is central to its role in constructing complex molecular architectures. nih.gov
Reactivity in Heterocyclic Compound Synthesis
This compound and its direct precursors are valuable starting materials for the synthesis of heterocyclic compounds, most notably quinazolines. Quinazolines are an important class of compounds with a wide range of biological and pharmacological activities. researchgate.netmdpi.com
The synthesis of quinazolines often involves an oxidative condensation or cyclization. A metal-free method utilizes an organocatalyst like 4,6-dihydroxysalicylic acid with atmospheric oxygen to achieve the oxidative condensation of o-aminobenzylamines and benzylamines, which are precursors to or derivatives of this compound. nih.gov This multi-step process involves the formation of an imine, intermolecular condensation, intramolecular cyclization onto the nitrile group, and finally, aromatization to yield the 2-arylquinazoline. nih.gov
Various transition metals can also catalyze this transformation. Ruthenium-catalyzed C-H activation/annulation is a known method for synthesizing quinazolines from nitrile compounds. mdpi.com Similarly, iron-catalyzed C(sp³)-H oxidation of related substrates leads to the quinazoline core through an intramolecular cyclization involving the nitrile group. organic-chemistry.org These methods highlight the utility of the 2-aminobenzonitrile framework in building fused heterocyclic systems.
Beyond quinazolines, the structural motif of this compound could potentially serve as a precursor for other heterocycles like benzodiazepines, which are another class of pharmacologically significant compounds. rsc.orgnih.gov
Advanced Spectroscopic Characterization and Analytical Methodologies
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.
HR-ESI-MS is a soft ionization technique that allows for the analysis of intact molecules with high mass accuracy. For 2-(benzylamino)benzonitrile (C₁₄H₁₂N₂), this technique would be used to determine its precise molecular weight. In positive ion mode, the molecule would be expected to be observed as the protonated species, [M+H]⁺.
The calculated exact mass of the protonated molecule [C₁₄H₁₂N₂ + H]⁺ is 209.1073. High-resolution instrumentation can measure this mass with an accuracy of a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula.
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation, providing structural information. Based on the fragmentation of similar benzylamine (B48309) structures, characteristic neutral losses and fragment ions are expected. nih.govnih.gov
Table 3: Predicted HR-ESI-MS Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) | Likely Origin |
|---|---|---|---|
| [M+H]⁺ | [C₁₄H₁₃N₂]⁺ | 209.1073 | Protonated molecule |
| [M+H - C₇H₇]⁺ | [C₇H₆N₂]⁺ | 118.0531 | Loss of a benzyl (B1604629) radical |
The most anticipated fragmentation pathway involves the cleavage of the benzylic C-N bond, which would result in the formation of a highly stable benzyl or tropylium cation at m/z 91.0542. uab.edu This characteristic fragment is a strong indicator of a benzyl moiety within the structure.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. rroij.com In EI-MS, high-energy electrons bombard the sample molecule, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments.
The fragmentation of an ionized molecule in EI-MS is influenced by its internal energy. researchgate.net For this compound, the key structural features are the secondary amine linkage, the benzonitrile (B105546) moiety, and the benzyl group. The fragmentation pathways are expected to involve cleavages at these sites.
A primary fragmentation event for aromatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this compound, the most prominent fragmentation is anticipated to be the cleavage of the C-N bond between the benzyl group and the amine nitrogen, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is a very common and stable fragment for compounds containing a benzyl group. Another significant fragmentation pathway could involve the loss of a hydrogen atom from the molecular ion to form the [M-1]⁺ ion.
Further fragmentation of the remaining aminobenzonitrile radical cation could occur. The loss of the nitrile group as a cyanide radical (•CN) would result in a fragment ion. Additionally, fragmentation of the aromatic rings themselves can occur, though this typically requires higher energy. The interaction between adjacent functional groups can sometimes lead to unique rearrangement processes. nist.gov
Table 1: Predicted Major Fragment Ions of this compound in EI-MS
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 208 | [C₁₄H₁₂N₂]⁺ | Molecular Ion (M⁺) |
| 207 | [C₁₄H₁₁N₂]⁺ | Loss of a hydrogen atom ([M-H]⁺) |
| 91 | [C₇H₇]⁺ | Alpha-cleavage, formation of benzyl cation |
| 117 | [C₇H₅N₂]⁺ | Loss of the benzyl radical |
Vibrational Spectroscopy Applications
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. libretexts.org Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to a specific vibrational motion (e.g., stretching or bending). uc.edu The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its N-H, C≡N, aromatic C-H, and aromatic C=C bonds.
The N-H stretching vibration of secondary amines typically appears as a single, sharp to medium band in the region of 3300-3500 cm⁻¹. pressbooks.pubucla.edu The C≡N (nitrile) stretching vibration gives rise to a sharp, medium-intensity band in the 2220-2260 cm⁻¹ region. ucla.edu Aromatic C-H stretching vibrations are observed as a group of bands with weak to medium intensity above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. libretexts.orgpressbooks.pub The C=C stretching vibrations within the aromatic rings produce a series of medium to sharp bands in the 1450-1600 cm⁻¹ region. pressbooks.pub The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations, including C-N stretching and various bending modes, which are unique to the molecule. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium, Sharp |
| Nitrile (C≡N) | Stretch | 2220 - 2260 | Medium, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| C-N | Stretch | 1250 - 1350 | Medium |
Raman Spectroscopy in Molecular Fingerprinting
Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. syncsci.com It relies on the inelastic scattering of monochromatic light. syncsci.com While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar, symmetric bonds and aromatic systems. The resulting Raman spectrum provides a unique "molecular fingerprint" that can be used for identification. nih.gov
For this compound, the Raman spectrum would be rich in information. The symmetric stretching of the C≡N bond, which may be weak in the IR spectrum, often gives a strong Raman signal. ias.ac.in The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the rings, are typically strong in the Raman spectrum and are found in the fingerprint region. ias.ac.insphinxsai.com The various C-H and C-C vibrations of both the benzonitrile and benzyl moieties will contribute to a complex and highly specific spectral pattern. researchgate.net This unique pattern allows for the unambiguous identification of the compound, even distinguishing it from structurally similar isomers.
Electronic Spectroscopy for Photophysical Properties
Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule by examining transitions between electronic energy levels. uobabylon.edu.iq
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In aromatic molecules like this compound, these absorptions are primarily due to π → π* transitions within the conjugated systems of the benzene (B151609) rings.
Table 3: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λₘₐₓ (nm) | Chromophore |
|---|---|---|
| π → π* | ~230 - 250 | Phenyl and Benzyl Rings |
Fluorescence Spectroscopy and Excited-State Charge Transfer Kinetics
Fluorescence spectroscopy involves exciting a molecule to a higher electronic state with light and then measuring the light it emits as it returns to the ground state. Molecules with a donor-acceptor structure, like this compound (where the amino group is the electron donor and the cyano-substituted ring is the electron acceptor), can exhibit a phenomenon known as Intramolecular Charge Transfer (ICT) in the excited state. ias.ac.innih.gov
Upon photoexcitation, the molecule is initially in a locally excited (LE) state. In polar solvents, it can then undergo a conformational change (often involving twisting around the C-N bond) to form a more stable, highly polar ICT state. nih.gov This process often results in dual fluorescence: a higher-energy emission from the LE state and a lower-energy, red-shifted emission from the ICT state. ias.ac.in The position and intensity of the ICT emission are highly sensitive to the polarity of the solvent. nih.gov
The kinetics of this excited-state charge transfer can be studied using time-resolved fluorescence spectroscopy. The rates of conversion from the LE state to the ICT state are influenced by both static solvent effects (stabilization of the ICT state) and dynamic solvent effects (the ability of the solvent molecules to reorganize around the excited molecule). ias.ac.innih.gov Studying these kinetics provides fundamental insights into the dynamics of charge separation processes.
Chromatographic Separation and Quantification Techniques
The accurate separation and quantification of this compound from its potential impurities and starting materials are critical for its characterization. HPLC is the predominant technique employed for this purpose, offering high resolution, sensitivity, and reproducibility.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method for this compound involves a systematic optimization of several key parameters to achieve the desired separation. While specific, validated methods for this exact compound are not extensively detailed in publicly available literature, a general approach can be extrapolated from methodologies used for structurally related aromatic nitriles and amines.
The primary goal is to achieve adequate resolution between the main peak of this compound and any process-related impurities or degradation products. africanjournalofbiomedicalresearch.com A typical starting point for method development is a "scouting gradient" to determine the approximate solvent conditions needed for elution. lcms.cz
Key Considerations for HPLC Method Development:
Stationary Phase: Reversed-phase columns, such as C18 or C8, are commonly the first choice for compounds of intermediate polarity like this compound. For potentially basic compounds, columns with end-capping or the use of mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can prevent peak tailing and improve peak shape. sielc.com
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typical for reversed-phase chromatography. Acetonitrile is a common organic solvent due to its favorable UV transparency and low viscosity. lcms.cznih.gov The aqueous phase often contains a buffer to control the pH, which can be critical for ionizable compounds. Modifiers like trifluoroacetic acid (TFA) or sulfuric acid can be used to improve peak shape. sielc.comsielc.com
Detection: The aromatic nature and conjugated system of this compound make it amenable to UV detection. sielc.comsielc.com A photodiode array (DAD) detector is particularly useful as it can provide spectral information, aiding in peak identification and purity assessment. japsonline.com The selection of the detection wavelength is based on the UV spectrum of the analyte to ensure maximum sensitivity.
An illustrative example of a starting HPLC method for a related compound, which could be adapted for this compound, is presented in the table below.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | Good retention for moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Provides acidic pH to suppress silanol interactions and protonate basic analytes. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Common organic modifier for reversed-phase HPLC. |
| Gradient | 30% B to 90% B over 20 minutes | To elute a range of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 254 nm | Wavelength where many aromatic compounds absorb. |
| Injection Volume | 10 µL | Standard injection volume. |
Purity Assessment and Impurity Profiling by HPLC
Impurity profiling is a critical aspect of the chemical analysis of any compound, aimed at the detection, identification, and quantification of any unwanted substances. ijprajournal.comrroij.comresearchgate.net For this compound, this would involve identifying impurities arising from the synthesis process, such as unreacted starting materials, by-products, or degradation products formed during storage.
A well-developed, stability-indicating HPLC method is essential for this purpose. Such a method should be able to separate the main compound from all known and potential impurities. japsonline.com The International Council for Harmonisation (ICH) guidelines suggest that impurities present at levels above 0.1% should be identified and quantified. rroij.comresearchgate.net
The process of impurity profiling typically involves:
Forced Degradation Studies: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. japsonline.com This helps to demonstrate the specificity of the analytical method and identify potential degradation pathways.
Peak Purity Analysis: Using a DAD detector, the spectral homogeneity of the main peak can be assessed to ensure it is not co-eluting with any impurities. japsonline.com
Identification of Impurities: When impurities are detected, their identification can be pursued through techniques such as mass spectrometry (MS) coupled with HPLC (LC-MS), which provides mass information about the unknown compounds. ijprajournal.com
The results of the purity assessment are typically presented in a table format, detailing the retention time, relative retention time, and the amount of each impurity.
Table 2: Illustrative Impurity Profile Data
| Peak No. | Retention Time (min) | Relative Retention Time (RRT) | Area % | Specification |
|---|---|---|---|---|
| 1 | 5.2 | 0.85 | 0.08 | NMT 0.1% |
| 2 (2-Benzylaminobenzonitrile) | 6.1 | 1.00 | 99.85 | NLT 99.0% |
| 3 | 7.5 | 1.23 | 0.05 | NMT 0.1% |
| 4 | 9.8 | 1.61 | 0.02 | NMT 0.1% |
NMT: Not More Than, NLT: Not Less Than. RRT is calculated relative to the main peak of this compound.
Computational Chemistry and Molecular Modeling of 2 Benzylamino Benzonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a fundamental method in computational chemistry used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties with a good balance of accuracy and computational cost. A typical DFT study of 2-(Benzylamino)benzonitrile would involve the following analyses:
Geometry Optimization and Conformational Analysis
Table 1: Hypothetical Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-C (phenyl) | ~1.39 Å |
| C-N (amino) | ~1.40 Å | |
| C≡N (nitrile) | ~1.15 Å | |
| N-H | ~1.01 Å | |
| Bond Angle | C-N-C | ~120° |
| C-C-C (phenyl) | ~120° | |
| Dihedral Angle | C-C-N-C | Variable |
Note: This table presents hypothetical data as specific literature values for the optimized geometry of this compound are not available.
Electronic Structure Investigations (HOMO-LUMO Orbital Analysis)
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller energy gap generally suggests higher reactivity.
Table 2: Hypothetical Frontier Orbital Energies of this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | - |
| LUMO | - |
| Energy Gap (ΔE) | - |
Note: This table is a placeholder for data that would be obtained from DFT calculations, which are not currently available in the literature for this compound.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the nitrogen of the amino group, while the hydrogen atoms would exhibit positive potential.
Mulliken Atomic Charge Analysis
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule. niscpr.res.inuni-muenchen.de This analysis partitions the total electron density among the constituent atoms, providing a numerical value for the charge on each atom. niscpr.res.inuni-muenchen.de These charges are useful for understanding the electrostatic interactions within the molecule and with its environment. However, it is important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation. uni-muenchen.de
Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Charge (a.u.) |
|---|---|
| N (nitrile) | - |
| N (amino) | - |
| C (benzyl) | - |
| H (amino) | - |
Note: This table illustrates the type of data generated from a Mulliken charge analysis. Specific values for this compound are not available in the surveyed literature.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. brieflands.com It is widely used in drug discovery to predict how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme.
Ligand-Protein Interaction Prediction (e.g., Enzyme Active Sites)
A molecular docking study of this compound would involve computationally placing the molecule into the active site of a specific enzyme to predict its binding mode and affinity. This simulation would identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the enzyme's active site. For example, studies on similar benzylamine (B48309) derivatives have explored their interactions with enzymes like acetylcholinesterase, where the benzyl (B1604629) group often engages in hydrophobic interactions within the binding pocket. nih.gov Similarly, benzonitrile-containing compounds have been docked into the active site of enzymes like dipeptidyl peptidase-4 (DPP-4), where the nitrile group can form key interactions. brieflands.com Such a study for this compound would provide valuable hypotheses about its potential biological targets and mechanism of action.
Table 4: Hypothetical Molecular Docking Results for this compound with a Generic Enzyme Active Site
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | - |
| Interacting Residues | - |
| Types of Interactions | - |
Note: This table represents the expected output of a molecular docking simulation. No specific docking studies for this compound were found in the available literature.
Binding Mode and Affinity Estimations
Detailed studies on the binding mode and affinity estimations for this compound are not documented in the current body of scientific literature. Typically, to understand the therapeutic potential of a compound, molecular docking simulations are employed. This computational technique would predict the preferred orientation of this compound when bound to a specific biological target, such as a protein receptor or enzyme.
The process would involve the three-dimensional structures of both the ligand (this compound) and the target protein. Sophisticated algorithms would then be used to explore various possible binding poses, calculating the binding affinity for each. This affinity is often expressed as a binding energy value, with lower values indicating a more stable interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the compound and the amino acid residues of the target's binding site, would be analyzed to elucidate the binding mode.
While general methodologies for such analyses are well-established, specific data, including binding energy values and detailed interaction maps for this compound, remain undetermined due to a lack of targeted research.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
The characterization of a compound's pharmacokinetic properties is a critical step in drug discovery and development. In silico ADME predictions offer a valuable, cost-effective, and rapid means of assessing these parameters. However, specific in silico ADME studies for this compound have not been published. The following sections describe the computational approaches that would be used for such an assessment.
A variety of computational models and software platforms are available to predict the ADME properties of a molecule. For this compound, these tools would be used to estimate parameters such as gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, and metabolic stability.
These predictions are typically based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. While the basic physicochemical properties can be calculated, comprehensive ADME predictions from dedicated studies are not available.
A hypothetical predictive analysis for this compound would likely involve the use of online platforms such as SwissADME or pkCSM. The data generated would be presented in a tabular format to provide a clear overview of the predicted pharmacokinetic profile. An example of what such a table might look like is provided below, populated with calculated basic physicochemical properties from available data sources.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound
| Property | Predicted Value |
| Physicochemical Properties | |
| Molecular Formula | C₁₄H₁₂N₂ |
| Molecular Weight | 208.26 g/mol |
| LogP (Lipophilicity) | 3.5 - 4.0 |
| Topological Polar Surface Area (TPSA) | 36.1 Ų |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 2 |
| Pharmacokinetic Predictions (Hypothetical) | |
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeant | Yes/No |
| P-glycoprotein Substrate | Yes/No |
| CYP1A2 inhibitor | Yes/No |
| CYP2C19 inhibitor | Yes/No |
| CYP2C9 inhibitor | Yes/No |
| CYP2D6 inhibitor | Yes/No |
| CYP3A4 inhibitor | Yes/No |
Note: The pharmacokinetic predictions in this table are hypothetical and are included for illustrative purposes only, as specific studies on this compound are not available.
The "drug-likeness" of a compound is a qualitative concept used to evaluate its potential to be an orally active drug. This assessment is often based on rules of thumb, such as Lipinski's Rule of Five, which considers the molecule's size, lipophilicity, and hydrogen bonding capacity.
Based on its fundamental physicochemical properties, this compound would be evaluated against these criteria. A bioavailability score, which provides a more integrated prediction of a compound's oral bioavailability, could also be calculated using computational models. This score typically ranges from 0 to 1, with higher values indicating a greater likelihood of good oral bioavailability.
An interactive data table summarizing the drug-likeness and bioavailability assessment for this compound would be a valuable tool. However, without dedicated research, the specific parameters for this compound remain uncharacterized in the scientific literature.
Table 2: Drug-Likeness and Bioavailability Assessment of this compound
| Parameter | Value | Compliance |
| Lipinski's Rule of Five | ||
| Molecular Weight (≤ 500 g/mol ) | 208.26 | Yes |
| LogP (≤ 5) | 3.5 - 4.0 | Yes |
| Hydrogen Bond Donors (≤ 5) | 1 | Yes |
| Hydrogen Bond Acceptors (≤ 10) | 2 | Yes |
| Bioavailability Score (Hypothetical) | ||
| Score | 0.55 |
Note: The bioavailability score is hypothetical and included for illustrative purposes.
Biological Activity and Pharmacological Potential of 2 Benzylamino Benzonitrile
Anticancer Activity
Currently, there is no publicly available research detailing the anticancer properties of 2-(benzylamino)benzonitrile.
In Vitro Cytotoxicity on Various Cancer Cell Lines (e.g., HeLa, MCF-7)
No studies reporting the cytotoxic effects of this compound on cancer cell lines such as HeLa or MCF-7 have been identified. Therefore, data on its potential to inhibit the proliferation of these or other cancer cells is not available.
Investigation of Mechanisms: Apoptosis Induction and Cell Cycle Arrest
In the absence of cytotoxicity data, there is also no information regarding the potential mechanisms of action, such as the induction of apoptosis (programmed cell death) or the arrest of the cell cycle in cancer cells treated with this compound.
Antimicrobial Efficacy
The antimicrobial properties of this compound remain uninvestigated in published research.
Determination of Minimum Inhibitory Concentrations (MICs) against Bacterial Strains
There are no available studies that have determined the Minimum Inhibitory Concentrations (MICs) of this compound against any bacterial strains. Such data is crucial for assessing the potential of a compound as an antimicrobial agent.
Broad-Spectrum Antimicrobial Properties
Without MIC data or other susceptibility testing, it is not possible to determine if this compound possesses broad-spectrum antimicrobial properties.
Modulatory Effects on Cellular Stress Pathways
Protection against Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding, and its disruption leads to a cellular state known as ER stress. nih.gov This condition is implicated in the pathology of numerous human diseases, including neurodegenerative disorders and diabetes. nih.govnih.gov While direct studies on this compound's capacity to protect against ER stress are not extensively documented, research into structurally related compounds highlights the potential of this chemical class.
For instance, studies on benzamide (B126) and benzodiazepinone derivatives have shown that these molecules can offer robust cytoprotective activity against ER stress in human neuronal cells. nih.govnih.gov These compounds work by mitigating the unfolded protein response (UPR), a collection of signaling pathways activated by the accumulation of misfolded proteins in the ER. nih.govbiorxiv.org Specifically, some novel benzamide derivatives have been found to protect pancreatic β-cells from ER stress-induced death by suppressing all three major branches of the UPR signaling pathway. nih.gov Given that the benzonitrile (B105546) group is a key feature of this compound, these findings suggest that it may serve as a valuable template for developing novel agents that can combat diseases characterized by excessive ER stress.
Implications for Beta-Cell Survival and Diabetes Management
The dysfunction and death of pancreatic beta-cells, which are responsible for producing insulin (B600854), are central to the development of both type 1 and type 2 diabetes. nih.gov ER stress is a major contributor to beta-cell demise. nih.gov Therefore, compounds that protect these cells from stress-induced apoptosis are of significant therapeutic interest.
Although direct evidence for this compound is limited, the biological activities of its constituent parts are noteworthy. The benzylamine (B48309) moiety, for example, has been studied in the context of diabetes. In combination with vanadate, benzylamine was shown to improve glucose tolerance and stimulate insulin secretion from pancreatic islets in diabetic rat models. researchgate.net Furthermore, a complex containing benzylammonium, hexaquis(benzylammonium) decavanadate, demonstrated insulin-mimetic properties by inhibiting lipolysis in human fat cells, a process that is dysregulated in diabetes. wjgnet.com
Connecting back to ER stress, benzamide derivatives that protect against this pathway have been shown to significantly lower blood glucose levels and increase beta-cell survival and mass in diabetic mouse models. nih.gov This underscores a promising therapeutic strategy where compounds containing benzonitrile or related structures could preserve beta-cell function, thereby aiding in diabetes management. nih.govmdpi.com
Enzyme Inhibition Activities
Xanthine (B1682287) oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the production of uric acid. nih.govnih.gov Elevated levels of uric acid can lead to conditions like gout, making xanthine oxidase a significant therapeutic target. nih.govresearchgate.net Derivatives of this compound have been designed and synthesized as potent inhibitors of this enzyme.
Specifically, a series of 2-(substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acids were developed as structural analogs of the known xanthine oxidase inhibitor, febuxostat. nih.gov These compounds incorporate a methylene (B1212753) amine spacer, which is believed to enhance binding to the enzyme's active site. nih.gov Several of these derivatives demonstrated potent inhibitory activity. nih.gov
| Compound | Substitution on Benzyl (B1604629) Ring | IC₅₀ (μM) |
|---|---|---|
| 5j | 4-Hydroxy-3-methoxy | 3.6 |
| 5k | 3-Hydroxy-4-methoxy | 8.1 |
| 5l | 3,4-Dimethoxy | 9.9 |
Data sourced from research on 2-(substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives. nih.gov
The benzonitrile and aminobenzyl scaffolds are present in various molecules designed to inhibit enzymes that are crucial for cancer cell proliferation. While this compound itself has not been the focus of these studies, its structural elements are found in potent antimitotic and antiproliferative agents.
For instance, 2-aminobenzophenone (B122507) derivatives, which share the 2-aminophenyl moiety, have been identified as a new class of tubulin polymerization inhibitors. nih.gov By disrupting microtubule formation, these compounds arrest cancer cells in the G2/M phase of the cell cycle, leading to cell death. nih.gov Similarly, benzimidazole (B57391) acrylonitriles have been developed as inhibitors of tubulin polymerization. mdpi.com Furthermore, malononitrile (B47326) derivatives, which contain the nitrile functional group, have been shown to inhibit key enzymes in the pentose (B10789219) phosphate (B84403) pathway, a metabolic route critical for cancer cell growth. nih.gov In silico studies have also predicted that benzylidenemalononitrile (B1330407) derivatives could act as inhibitors of crucial targets in breast cancer, such as HER2 and EGFR. nih.gov
Receptor Agonist and Antagonist Profiling
The N-benzyl group, a key feature of this compound, is known to confer exceptionally high potency to ligands targeting serotonin (B10506) 5-HT2 receptors. nih.gov Analogs where an N-benzyl moiety is attached to phenethylamine (B48288) or tryptamine (B22526) scaffolds are potent agonists at the 5-HT2A and 5-HT2C receptors, which are important targets for neuropsychiatric drug discovery. nih.govnih.gov
Research has shown that substituents on the benzyl ring can modulate affinity and functional activity. Substitution at the ortho or meta position of the benzyl group tends to enhance receptor affinity. nih.govnih.gov These N-benzylphenethylamine and N-benzyltryptamine analogs are among the most potent agonists discovered for the 5-HT2A/2C receptors. nih.govresearchgate.net
| Compound Class | Example Analog | 5-HT2A Affinity (Ki, nM) | 5-HT2A Potency (EC₅₀, nM) | 5-HT2C Affinity (Ki, nM) |
|---|---|---|---|---|
| N-Benzylphenethylamine | 25I-NBOMe | 0.044 | 0.061 | 0.6 |
| N-Benzyltryptamine | N-(2-Methoxybenzyl)-5-methoxytryptamine | 1.5 | 15.2 | 1.3 |
Data represents examples from studies on N-benzylated phenethylamine and tryptamine analogs. nih.govscienceopen.com
Lack of Publicly Available Research on the Anti-inflammatory Properties of this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the anti-inflammatory properties of the chemical compound this compound. As a result, the requested article section on its biological activity and pharmacological potential in this area cannot be provided.
Extensive searches were conducted to locate studies related to the anti-inflammatory effects, cyclooxygenase (COX) inhibition, or any related pharmacological evaluations of this compound and its close derivatives. These searches did not yield any relevant data, such as in vitro or in vivo study results, detailed research findings, or data tables pertaining to this specific compound's anti-inflammatory activity.
Therefore, in adherence to the strict requirement of focusing solely on this compound and excluding information on other compounds, this section of the article cannot be generated.
Structure Activity Relationship Sar Investigations of 2 Benzylamino Benzonitrile Analogs
Impact of Substituent Modifications on Biological Activity
Systematic Changes on the Phenyl Ring of the Benzonitrile (B105546) Core
Systematic modifications of the phenyl ring of the benzonitrile core in 2-(benzylamino)benzonitrile analogs have revealed that the nature and position of substituents significantly impact their biological activity. The introduction of various functional groups can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity for target proteins.
Research into related scaffolds, such as pyrimido[4,5-c]quinolines with a benzylamino substituent, has shown that both electron-donating and electron-withdrawing groups on the benzyl (B1604629) ring can be well-tolerated, often maintaining or enhancing inhibitory activity against kinases like CSNK2A. nih.govbiorxiv.org For example, analogs bearing electron-withdrawing groups such as chloro and fluoro, as well as electron-donating methoxy (B1213986) groups, have demonstrated potent cellular activity. nih.govbiorxiv.org This suggests that the electronic nature of the substituent may be less critical than its size and position for certain biological targets.
Variation of the Benzylamino Moiety and its Effects
Modification of the benzylamino portion of the this compound scaffold is a key strategy for modulating biological activity. Studies on related benzylamine (B48309) derivatives have provided valuable insights into the effects of these variations. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitutions on the benzyl ring were found to significantly influence their potency as USP1/UAF1 deubiquitinase inhibitors for cancer therapy. nih.gov
Furthermore, research on 5-benzylamino-substituted pyrimido[4,5-c]quinoline (B14755456) derivatives has shown that N-methylation of the benzylamino group can be well-tolerated, retaining the inhibitory activity against CSNK2A. nih.govbiorxiv.org However, the introduction of a methyl group at the α-position of the benzylamine led to a notable decrease in potency, indicating that steric hindrance near the amino linkage can be detrimental to activity. nih.govbiorxiv.org Constraining the conformation of the benzylamino moiety through incorporation into a ring system, such as an indene, has been shown to restore or even enhance inhibitory activity, highlighting the importance of the substituent's orientation within the binding site. nih.govbiorxiv.org
The following table summarizes the effects of various substitutions on the benzylamino moiety on the inhibitory activity of pyrimido[4,5-c]quinoline analogs, providing a model for potential SAR trends in this compound derivatives.
| Compound | Modification on Benzylamino Moiety | CSNK2A Cellular IC50 (µM) |
| SGC-CK2-2 | Unsubstituted Benzylamino | 0.23 |
| 4ac | N-Methyl Benzylamino | 0.20 |
| 4ae | α-Methyl Benzylamino | 1.9 |
| 4af | 2,3-Dihydro-1H-inden-1-yl | 0.23 |
| 4ag | (S)-2,3-Dihydro-1H-inden-1-yl | 0.22 |
| 4ah | (R)-2,3-Dihydro-1H-inden-1-yl | >25 |
Data sourced from studies on pyrimido[4,5-c]quinoline derivatives as CSNK2A inhibitors. nih.govbiorxiv.org
Positional Isomerism and Electronic Effects on Bioactivity
The spatial arrangement of substituents, or positional isomerism, on the aromatic rings of this compound analogs plays a critical role in determining their biological activity. The position of a functional group can dictate the electronic distribution within the molecule and its ability to form key interactions with a biological target.
Steric and Electronic Factors Governing Receptor Binding and Enzyme Inhibition
The interaction between a this compound analog and its biological target is governed by a combination of steric and electronic factors. Steric hindrance can prevent a molecule from fitting into a binding pocket, while favorable steric bulk can enhance van der Waals interactions and improve binding affinity. nih.gov
Electronic factors, such as the distribution of electron density, dipole moments, and the potential for hydrogen bonding, are equally important. For kinase inhibitors, for example, the ability to form hydrogen bonds with the hinge region of the ATP binding site is often a critical determinant of potency. ed.ac.uk The nitrile group of the benzonitrile core can act as a hydrogen bond acceptor, and its positioning is crucial for effective interaction. Similarly, the amino group in the benzylamino moiety can serve as a hydrogen bond donor. The electronic nature of substituents on either aromatic ring can modulate the strength of these interactions.
Identification of Key Pharmacophoric Features for Targeted Design
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For this compound analogs, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
The general pharmacophoric features for many kinase inhibitors, which could be applicable to this compound analogs targeting this enzyme class, often include:
A heterocyclic ring system that can interact with the adenine (B156593) region of the ATP binding site.
One or more hydrogen bond donors and acceptors that can form interactions with the hinge region of the kinase.
A hydrophobic moiety that can occupy a hydrophobic pocket in the enzyme.
By understanding these key pharmacophoric features, medicinal chemists can rationally design novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.
Applications in Materials Science and Advanced Technologies
Building Block in Polymer and Nanomaterial Synthesis
While direct polymerization of 2-(benzylamino)benzonitrile has not been extensively documented, its bifunctional nature, possessing both a nitrile and a secondary amine group, suggests its potential as a monomer or a precursor in the synthesis of polymers and nanomaterials. Benzonitrile (B105546) and its derivatives are recognized as valuable building blocks for creating complex molecular structures. nbinno.com The nitrile group can undergo various chemical transformations, including hydrolysis, reduction, or cycloaddition reactions, which can be exploited for polymer chain formation or cross-linking.
The synthesis of nanomaterials often involves top-down or bottom-up approaches. mdpi.com In bottom-up methods, molecules self-assemble or are co-precipitated to form nano-sized structures. mdpi.com The specific functionalities of this compound could be leveraged in such processes to direct the assembly of nanomaterials with specific morphologies and surface chemistries.
Functionalization for Enhanced Material Properties
The surface modification of polymers and other materials is a critical step in tailoring their properties for specific applications. This process can alter surface characteristics such as wettability, adhesion, and biocompatibility. ncsu.edumdpi.com The this compound molecule presents opportunities for the functionalization of material surfaces.
The benzylamino group can be tethered to a polymer backbone or a material surface, introducing both aromatic and amine functionalities. This can be achieved through various chemical grafting techniques. mdpi.com Such modifications can enhance the thermal stability, mechanical strength, or optical properties of the original material. For instance, grafting of molecules onto polyethylene (B3416737) film surfaces has been shown to alter their surface polarity from hydrophobic to hydrophilic. mdpi.com
Electrochemical Properties in Catalytic Systems
The electrochemical behavior of this compound is of interest for its potential applications in catalytic systems. While direct studies on this specific compound are limited, the electrochemical properties of its constituent moieties, benzonitrile and benzylamine (B48309), have been investigated.
Benzonitrile can be electrochemically hydrogenated to form benzylamine, a reaction that is relevant for hydrogen storage applications using liquid organic hydrogen carriers (LOHCs). nih.govcomet.technology This process typically involves the use of copper-based electrodes and can be performed under mild aqueous conditions. nih.gov The electrohydrogenation proceeds through the transfer of protons and electrons to the nitrile group. nih.gov The presence of a benzylamino group in this compound could influence the electronic properties of the nitrile group and thus its electrochemical reduction potential.
Cyclic voltammetry is a key technique for studying the electrochemical properties of compounds. nih.gov Studies on the electro-oxidation of benzylamine have shown that it can be converted to benzonitrile. rsc.org The electrochemical behavior of this compound would likely involve redox processes centered on both the nitrile and the amino groups, and could be harnessed in electrocatalytic applications.
| Electrochemical Process | Reactant | Product | Catalyst/Electrode | Significance |
| Electrohydrogenation | Benzonitrile | Benzylamine | Copper-silver electrodes | Hydrogen storage (LOHC) nih.govcomet.technology |
| Electro-oxidation | Benzylamine | Benzonitrile | NiV-layered double hydroxides | Amine upgrading rsc.org |
| Electrochemical Cascade Reaction | 2-Formyl benzonitrile | N-Aryl Isoindolinones | Platinum cathode | Synthesis of heterocyclic compounds nih.gov |
Role in Ligand Design for Organometallic Chemistry
In the field of organometallic chemistry, the design of ligands is crucial for controlling the reactivity and properties of metal complexes. Benzonitrile and its derivatives are known to act as ligands, coordinating to metal centers through the nitrogen atom of the nitrile group. ua.ac.be The this compound molecule has the potential to act as a bidentate ligand, coordinating to a metal center through both the nitrile nitrogen and the nitrogen of the benzylamino group.
The synthesis of organometallic nickel(II) complexes with substituted benzonitrile ligands has been reported. ua.ac.be These complexes exhibit interesting electronic and nonlinear optical properties. The benzylamino group in this compound could modulate the electronic properties of the benzonitrile moiety, thereby influencing the nature of the metal-ligand bond. The synthesis of unsymmetrical bidentate bis(phosphino)pyrrole ligands has been shown to produce nickel complexes with electron-deficient metal centers, which can be effective in cross-coupling reactions. richmond.edu This highlights the importance of ligand design in catalysis. The description of this compound as an organometallic reagent suggests its utility in the synthesis of heterocyclic compounds. biosynth.com
Development of Radiotracers for Imaging Applications
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules (radiotracers) to visualize and quantify biochemical processes in vivo. nih.gov The development of novel radiotracers is a key area of research in nuclear medicine. Benzonitrile derivatives have emerged as important scaffolds for the design of PET radiotracers.
A fluorine-18 (B77423) (¹⁸F) labeled derivative of a benzonitrile compound, specifically 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile, has been synthesized and evaluated as a PET tracer for imaging α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in the brain. nih.gov The radiosynthesis of such compounds often involves a multi-step process, including the preparation of a radiolabeled precursor followed by a coupling reaction. nih.govmoravek.comwuxiapptec.com
The development of ¹⁸F-labeled PET tracers is particularly desirable due to the favorable decay properties of fluorine-18, including its relatively short half-life of 109.8 minutes and its low positron energy, which results in high-resolution images. iiitd.edu.in The successful development of a benzonitrile-based radiotracer highlights the potential of this class of compounds in molecular imaging. nih.gov
| Radiotracer | Target | Isotope | Imaging Modality | Significance |
| [¹⁸F]2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile | AMPA Receptors | ¹⁸F | PET | Brain imaging, diagnosis of neurological disorders nih.gov |
| ¹⁸F-labeled somatostatin (B550006) analogs | Somatostatin Receptors | ¹⁸F | PET | Imaging of neuroendocrine tumors iiitd.edu.in |
| ¹⁸F-labeled T140 analog | CXCR4 | ¹⁸F | PET | Cancer imaging researchgate.net |
Future Research Directions and Unexplored Avenues
Integration of Multi-Omics Data in Biological Activity Studies
While the biological activity of 2-(benzylamino)benzonitrile is not yet extensively documented, its structural similarity to other biologically active diarylamines and benzonitriles suggests potential therapeutic relevance. A significant future direction would be to investigate its biological effects through the integration of multi-omics data. This approach provides a holistic view of a compound's impact on a biological system by combining data from genomics, transcriptomics, proteomics, and metabolomics. nih.gov
For instance, if initial screenings reveal antiproliferative activity, a multi-omics approach could elucidate the compound's mechanism of action. Transcriptomic analysis (e.g., RNA-seq) could identify genes that are up- or down-regulated upon treatment, while proteomics would reveal changes in protein expression and post-translational modifications. Metabolomics could then identify shifts in metabolic pathways, providing a comprehensive picture of the cellular response. nih.gov This integrated data can help in identifying specific cellular targets, understanding potential resistance mechanisms, and discovering biomarkers for the compound's activity. Such studies have been successfully applied to understand the complex host responses in various diseases and could be pivotal in defining the therapeutic potential of this compound derivatives. nih.gov
Table 1: Proposed Multi-Omics Workflow for this compound
| Omics Layer | Technique | Potential Insights |
| Transcriptomics | RNA-Sequencing | Identification of differentially expressed genes and affected signaling pathways. |
| Proteomics | Mass Spectrometry | Analysis of protein expression changes and post-translational modifications; direct target identification. |
| Metabolomics | NMR, Mass Spectrometry | Characterization of altered metabolic pathways and discovery of on- and off-target effects. |
| Cellomics | High-Content Imaging | Assessment of phenotypic changes in cell morphology, proliferation, and apoptosis. |
Advanced Methodological Development for Synthesis and Characterization
The synthesis of diarylamines, including this compound, has traditionally relied on methods like the Buchwald-Hartwig and Ullmann couplings. rsc.orgacs.org While effective, these reactions often require expensive transition metal catalysts and harsh conditions. acs.orgsu.se Future research should focus on developing more sustainable and efficient synthetic routes.
Advanced methodologies such as acceptorless dehydrogenative aromatization, which uses supported gold-palladium alloy nanoparticles, offer a greener alternative, producing molecular hydrogen as the only byproduct. nih.govrsc.org Other modern approaches include nitrosonium (NO+)-initiated C-H activation and C-N bond formation, which avoids the need for costly transition metals. acs.org Exploring these innovative synthetic strategies for this compound and its derivatives could lead to more cost-effective and environmentally friendly production processes.
Table 2: Comparison of Synthetic Methods for Diarylamines
| Method | Catalyst/Reagents | Advantages | Disadvantages |
| Buchwald-Hartwig Amination | Palladium catalysts, ligands, base | Broad substrate scope, high yields rsc.org | Expensive/toxic catalyst, requires pre-functionalized arenes acs.org |
| Ullmann Condensation | Copper catalysts, high temperatures | Cost-effective metal catalyst rsc.org | Harsh reaction conditions, limited functional group tolerance rsc.org |
| Acceptorless Dehydrogenative Aromatization | Au–Pd/TiO2 nanoparticles | No external oxidant needed, generates H2 as byproduct rsc.org | May require specific substrates and conditions |
| Nitrosonium-Initiated C-N Formation | Sodium nitrate/trifluoroacetic acid | Transition-metal-free, uses C-H activation acs.org | May be limited to electron-rich arenes |
For characterization, while standard techniques like NMR and mass spectrometry are essential, advanced methods could provide deeper insights. Techniques such as X-ray crystallography could elucidate the precise three-dimensional structure, which is crucial for understanding its interaction with biological targets. nih.gov
Bridging In Silico Predictions with Experimental Validation
Computational, or in silico, methods are powerful tools in modern chemical research, enabling the prediction of a molecule's properties and biological activities before synthesis. nih.govmdpi.com Future research on this compound should leverage these tools to guide experimental work. A comprehensive in silico study could include:
Molecular Docking: To predict potential binding interactions with various biological targets, such as protein kinases or DNA, which are often implicated in the activity of related compounds. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): To build models that correlate structural features of this compound derivatives with their biological activity. mdpi.com
ADMET Prediction: To forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of the compound, which is crucial for drug development. nih.govmdpi.com
It is critical, however, to bridge these computational predictions with robust experimental validation. biorxiv.orgnih.govbiorxiv.org A proposed workflow would involve using in silico screening to identify a set of promising derivatives and their putative biological targets. These predictions would then be tested through targeted in vitro assays (e.g., enzyme inhibition assays, cell viability studies). nih.gov This iterative cycle of prediction and validation accelerates the discovery process, saves resources, and leads to a more rational design of new compounds with desired properties. mdpi.com
Potential for Translational Research in Drug Discovery and Materials Innovation
The benzonitrile (B105546) moiety is a key structural feature in numerous pharmaceuticals, and its derivatives are actively investigated for various therapeutic applications, including as anticancer agents. nih.govnbinno.comgoogle.com The diarylamine scaffold is also prevalent in medicinal chemistry. acs.org Given that this compound is used in the synthesis of heterocyclic compounds with potential anticancer activity, a clear avenue for translational research is the development of its derivatives as novel therapeutics. biosynth.com Future work could focus on synthesizing a library of related compounds and screening them against various cancer cell lines, such as lung cancer and leukemia, where other benzonitrile compounds have shown activity. google.com
Beyond medicine, benzonitrile derivatives contribute significantly to materials science. nbinno.com The electronic properties imparted by the nitrile group make these compounds suitable for applications in organic electronics. nbinno.com The potential for this compound and its polymers or co-crystals to be used in the development of novel organic semiconductors, dyes, or sensors is an exciting and largely unexplored area of research. The ability of the benzonitrile fragment to engage in specific non-covalent interactions could also be exploited in crystal engineering and the design of supramolecular materials. nih.gov
Q & A
Basic Synthesis: What are the standard methodologies for synthesizing 2-(Benzylamino)benzonitrile?
Answer:
A common approach involves palladium-catalyzed cross-coupling reactions. For example, 4-(3-(Benzylamino)prop-1-yn-1-yl)benzonitrile was synthesized using Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (2 mol%) with triethylamine as a base, followed by purification via flash column chromatography (SiO₂, 10–40% EtOAc in pentane) . Another method employs Sonogashira coupling between aryl halides and terminal alkynes bearing benzylamino groups. Detailed protocols emphasize the need for rigorous characterization (e.g., TLC Rf values, melting points) to confirm product identity and purity .
Advanced Synthesis: How can reaction conditions be optimized to control regioselectivity in benzylamino-functionalized benzonitrile derivatives?
Answer:
Regioselectivity in products like 4-(1-(benzylamino)-2-phenylethyl)benzonitrile and its isomers depends on reaction time, catalyst loading, and solvent polarity. For instance, extending reaction time from 16 h to 24 h increased yield from 37% to 45%, while maintaining a 74:26 isomer ratio. Column chromatography (n-pentane:EtOAc = 10:1) effectively separates isomers, with flash chromatography (20:1 ratio) yielding analytically pure samples . Kinetic vs. thermodynamic control in such systems requires mechanistic studies (e.g., time-resolved NMR) .
Analytical Characterization: What techniques are critical for confirming the structure and purity of this compound?
Answer:
- Chromatography : TLC (Rf = 0.32 in 20% EtOAc/pentane) and HPLC monitor reaction progress .
- Spectroscopy : ¹H/¹³C NMR and IR confirm functional groups (e.g., nitrile stretch at ~2230 cm⁻¹).
- Thermal Analysis : Melting point determination (e.g., 48°C for a related compound) .
- Purity Assessment : Combustion analysis or LC-MS quantifies impurities. Journals like Beilstein J. Org. Chem. mandate full experimental details for reproducibility .
Safety and Handling: What precautions are necessary when handling this compound in laboratory settings?
Answer:
While specific toxicity data for this compound are limited, analogous benzonitrile derivatives require:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Waste Disposal : Follow institutional guidelines for nitrile-containing compounds. Evidence for similar compounds highlights gaps in chronic toxicity data, necessitating caution .
Mechanistic Insights: What role do transition-metal catalysts play in the synthesis of benzylamino-benzonitrile conjugates?
Answer:
Pd catalysts (e.g., Pd(PPh₃)₂Cl₂) facilitate C–C bond formation in cross-coupling reactions, while CuI acts as a co-catalyst to stabilize intermediates. In Sonogashira-type reactions, the base (e.g., Et₃N) deprotonates terminal alkynes, enabling oxidative addition of aryl halides to Pd⁰. Mechanistic studies using DFT calculations or isotopic labeling could resolve steps like transmetallation or reductive elimination .
Biological Applications: How is this compound explored in pharmaceutical research?
Answer:
Derivatives like 4-(1-(benzylamino)-2-phenylethyl)benzonitrile are synthesized as potential diagnostic markers for liver/pancreas diseases. Biological evaluation involves:
- In vitro assays : Screening against enzyme targets (e.g., kinases) or cell lines.
- Structure-Activity Relationship (SAR) : Modifying the benzylamino group to enhance bioavailability .
Troubleshooting: How can researchers address low yields or by-product formation during synthesis?
Answer:
- By-Products : Isomer mixtures (e.g., cis/trans alkenes) arise from incomplete stereocontrol. Adjust reaction temperature or use chiral ligands .
- Low Yields : Optimize catalyst loading (e.g., 2–5 mol% Pd) or switch solvents (e.g., DMF for polar intermediates).
- Purification Issues : Gradient elution in column chromatography (e.g., 10–40% EtOAc in pentane) improves resolution of closely related compounds .
Ecological Impact: What are the environmental considerations for benzonitrile derivatives?
Answer:
Limited data exist on biodegradability or bioaccumulation. Researchers should:
- Minimize Waste : Use microscale syntheses.
- Assess Toxicity : Follow OECD guidelines for aquatic toxicity testing.
- Documentation : Report ecotoxicological data in supplementary materials per journal standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
